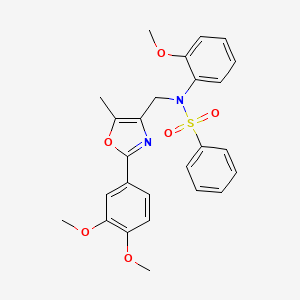

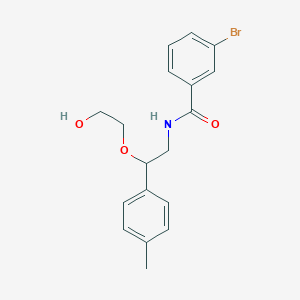

3-bromo-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BHEB and is a member of the benzamide family of compounds.

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

A study by Nocquet‐Thibault et al. (2013) highlights the use of bromide salts and ethanol for the regioselective ethoxybromination of enamides, yielding highly versatile α-bromo hemiaminals. This methodology could potentially be applied to the synthesis or functionalization of compounds similar to 3-Bromo-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzamide, enhancing their utility in chemical synthesis and the development of new materials or bioactive molecules (Nocquet‐Thibault, Retailleau, Cariou, & Dodd, 2013).

Potential in Drug Design and Pharmacology

Research on benzamides, such as remoxipride and its analogs, suggests a framework for the development of antipsychotic agents. These compounds show selective antidopaminergic properties, indicating their potential as lead compounds in the design of new therapeutic agents. Although the research is not directly on 3-Bromo-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzamide, the structural similarities suggest that modifications of the core benzamide structure can significantly influence biological activity, offering pathways for the design of compounds with specific pharmacological profiles (Högberg et al., 1990; Ogren et al., 1985).

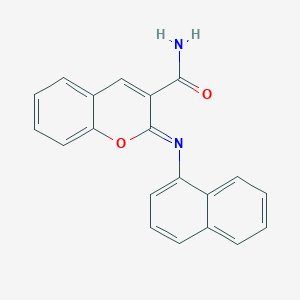

Material Science and Luminescent Probes

The synthesis of water-soluble naphthalimides fluorescent probes by Guo Xiang-feng and Liu Yuan-yuan (2005) demonstrates the utility of brominated and hydroxyethylated precursors in creating fluorescent markers for biological and material sciences. While not directly related, the principles of synthesizing derivatives with specific functional groups, such as those found in 3-Bromo-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzamide, could be applied to develop new luminescent probes with tailored properties for various applications (Guo Xiang-feng & Liu Yuan-yuan, 2005).

properties

IUPAC Name |

3-bromo-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BrNO3/c1-13-5-7-14(8-6-13)17(23-10-9-21)12-20-18(22)15-3-2-4-16(19)11-15/h2-8,11,17,21H,9-10,12H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLZPLMKLUAYEKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)Br)OCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(5-Bromo-2-hydroxybenzyl)amino]benzamide](/img/structure/B2739434.png)

![2-([1,1'-biphenyl]-4-yl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2739436.png)

![Methyl 4-methyl-3-[(2-phenylacetyl)amino]-2-thiophenecarboxylate](/img/structure/B2739438.png)

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2739444.png)

![N-cyclopentyl-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2739447.png)

![4-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2739448.png)

![6-(5-Chloro-2-methylphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2739449.png)

![2-chloro-6-fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2739450.png)